Parp-2-IN-1

Description

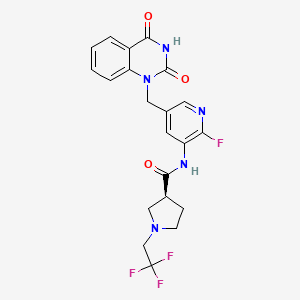

Structure

3D Structure

Properties

Molecular Formula |

C21H19F4N5O3 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(3S)-N-[5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluoro-3-pyridinyl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H19F4N5O3/c22-17-15(27-18(31)13-5-6-29(10-13)11-21(23,24)25)7-12(8-26-17)9-30-16-4-2-1-3-14(16)19(32)28-20(30)33/h1-4,7-8,13H,5-6,9-11H2,(H,27,31)(H,28,32,33)/t13-/m0/s1 |

InChI Key |

JZKVDRXHUJSBJE-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |

Canonical SMILES |

C1CN(CC1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Parp-2-IN-1: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets and associated signaling pathways of Parp-2-IN-1, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of complex biological processes.

Executive Summary

This compound has emerged as a highly selective and potent small molecule inhibitor of PARP-2, an enzyme critically involved in DNA repair, genomic stability, and transcriptional regulation. Understanding the precise cellular targets and the downstream consequences of its inhibition is paramount for its therapeutic development. This guide summarizes the known quantitative data regarding its target engagement and selectivity, details the experimental protocols for its characterization, and provides visual diagrams of the key signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Inhibition

The primary quantitative measure of a drug's potency is its half-maximal inhibitory concentration (IC50). For this compound, this has been determined through rigorous enzymatic assays.

| Target | IC50 (nM) | Selectivity (over PARP-1) | Reference |

| PARP-2 | 11.5 | >86-fold | [1] |

| PARP-1 | >1000 | - | [1] |

Table 1: In vitro inhibitory activity of this compound against PARP-1 and PARP-2. This table clearly demonstrates the high potency and selectivity of this compound for PARP-2 over its close homolog PARP-1.

Core Cellular Targets and Pathways

PARP-2 plays a crucial, albeit sometimes redundant with PARP-1, role in the cellular response to DNA damage. Its inhibition by this compound is expected to primarily impact the following pathways:

-

Base Excision Repair (BER): PARP-2 is a key sensor of single-strand DNA breaks (SSBs). Upon DNA damage, it is recruited to the lesion where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair factors. Inhibition of PARP-2 by this compound disrupts this signaling cascade, leading to the accumulation of unrepaired SSBs.

-

Double-Strand Break (DSB) Repair: While PARP-1 is the dominant player in the initial response to DSBs, PARP-2 also contributes to their repair, particularly through the non-homologous end joining (NHEJ) and alternative non-homologous end joining (alt-NHEJ) pathways. By inhibiting PARP-2, this compound can compromise the efficiency of DSB repair, especially in the context of other genetic deficiencies (e.g., in BRCA1/2), a concept known as synthetic lethality.

-

Chromatin Remodeling and Transcription: PARP-2-mediated PARylation can modulate chromatin structure, making it more accessible for DNA repair machinery and transcription factors. Inhibition by this compound may therefore alter gene expression patterns, although the specific transcriptional targets affected by selective PARP-2 inhibition are still under active investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

PARP Inhibition Assay (IC50 Determination)

This assay quantifies the enzymatic activity of PARP-1 and PARP-2 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (substrate)

-

Biotinylated NAD+ (for detection)

-

96-well plates coated with histones

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Setup: In each well, add the reaction buffer containing activated DNA, NAD+, and biotinylated NAD+.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Add recombinant PARP-1 or PARP-2 to the respective wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes. Wash again and add the HRP substrate.

-

Measurement: After a suitable color development time, add the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of PARylation

This method is used to assess the level of protein PARylation within cells upon treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PAR, anti-PARP-2, anti-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with this compound for a specified time, followed by treatment with a DNA damaging agent to induce PARP activity.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against PAR overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of PARylation. The membrane can be stripped and re-probed for PARP-2 and a loading control to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PARP-2 in cellular processes. Its high potency and selectivity make it a superior probe compared to broader-spectrum PARP inhibitors for studying PARP-2-specific functions. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of selective PARP-2 inhibition. Future research should focus on comprehensive proteomic studies using this compound to identify its full range of on- and off-target effects in a cellular context, which will be critical for its translation into clinical applications.

References

The Role of Parp-2-IN-1 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Parp-2-IN-1, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). We delve into its mechanism of action within the broader context of the DNA Damage Response (DDR), presenting key quantitative data on its inhibitory activity and selectivity. This document details the experimental protocols for the enzymatic assays used to characterize this inhibitor, offering a foundational understanding for researchers in oncology and drug discovery. Furthermore, we visualize the critical signaling pathways and experimental workflows to elucidate the role of PARP-2 and the specific intervention of this compound.

Introduction: PARP Enzymes in the DNA Damage Response

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with prominent roles in DNA repair, genomic stability, and programmed cell death.[1] Among the 17 members of the PARP family, PARP-1 and PARP-2 are the most well-characterized and are activated by DNA strand breaks.[1][2] Upon DNA damage, these enzymes catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of single-strand breaks (SSBs) primarily through the base excision repair (BER) pathway.[1]

While PARP-1 is responsible for the majority of cellular PARylation in response to DNA damage, PARP-2 also plays a significant, albeit less predominant, role.[2] The functional overlap and distinct roles of PARP-1 and PARP-2 make the development of isoform-selective inhibitors a key strategy in cancer therapy. Selective inhibition of PARP-2 is a valuable tool to dissect its specific biological functions and potentially offers a therapeutic window with a differentiated side-effect profile compared to pan-PARP inhibitors.[3]

This compound has emerged as a potent and selective inhibitor of PARP-2, providing a valuable chemical probe to investigate the specific roles of this enzyme in the DNA damage response and as a lead compound for the development of novel therapeutics.[3]

This compound: Mechanism of Action and Quantitative Data

This compound is a novel quinazoline-2,4(1H,3H)-dione derivative identified as a highly potent and selective inhibitor of PARP-2.[3] Its mechanism of action is based on competitive inhibition at the NAD+ binding site of the PARP-2 enzyme, thereby preventing the synthesis of PAR chains and subsequent recruitment of DNA repair machinery.

Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified through enzymatic assays, revealing its high potency for PARP-2 and selectivity over PARP-1.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2

| Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| PARP-1 | 467 | 40.6 | [3] |

| PARP-2 | 11.5 | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To understand the role of this compound, it is essential to visualize its place within the DNA damage response signaling cascade and the experimental workflows used for its characterization.

PARP-2 in the DNA Damage Response Pathway

Upon detection of DNA single-strand breaks, PARP-2 is recruited to the site of damage. Its inhibition by this compound disrupts the subsequent signaling cascade, leading to an accumulation of unrepaired SSBs. In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired SSBs can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.

Experimental Workflow for PARP Inhibitor Characterization

The characterization of a PARP inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

References

- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Specific Functions of PARP-2 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) and other critical cellular processes. While often studied in the shadow of its more abundant paralog, PARP-1, emerging evidence highlights the distinct and non-redundant functions of PARP-2 in cancer biology. Understanding these specific roles is paramount for the development of next-generation, highly selective PARP inhibitors and for optimizing their use in oncology. This technical guide provides an in-depth exploration of the core functions of PARP-2 in cancer, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions of PARP-2 in Cancer

PARP-2 is a multifaceted enzyme implicated in several hallmark processes of cancer, including genomic instability, replicative stress, and telomere maintenance.[1][2] Its functions are executed through the catalysis of poly(ADP-ribosyl)ation (PARylation), a post-translational modification where ADP-ribose units are transferred from NAD+ to target proteins, and through direct protein-protein interactions.[1]

DNA Repair Pathways

PARP-2, along with PARP-1 and PARP-3, is a DNA damage-dependent PARP that plays a crucial role in maintaining genomic stability.[1][3] Its involvement spans multiple DNA repair pathways, with distinct roles that are still being elucidated.

-

Base Excision Repair (BER) and Single-Strand Break Repair (SSBR): PARP-2 is a key player in the BER/SSBR pathway, which addresses single-strand DNA breaks (SSBs) arising from oxidative damage and other sources.[1][4] Upon SSB detection, PARP-2 is recruited to the damage site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other BER factors, such as XRCC1, DNA polymerase β (Polβ), and DNA ligase IIIα.[4] While PARP-1 is responsible for the majority of cellular PARylation, PARP-2 has been shown to have a non-redundant role, particularly in the repair of specific types of SSBs.[1][4] PARP-2 is preferentially activated by 5' phosphorylated DNA breaks, suggesting a role in recognizing later-stage repair intermediates.[1]

-

Double-Strand Break (DSB) Repair: PARP-2 influences the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Evidence suggests that PARP-2 promotes resection-dependent repair pathways like HR and alternative-NHEJ (A-EJ) by limiting the accumulation of the anti-resection factor 53BP1 at DNA damage sites.[5] This function appears to be independent of its PARP activity.[5] The embryonic lethality of mice with combined deficiencies in PARP-2 and ATM, a key kinase in the DSB response, further underscores its critical role in this process.[3]

Replication Stress Response

Cancer cells often experience high levels of replication stress due to oncogene activation and rapid proliferation. PARP-2 has a specific role in the response to replication stress, helping to stabilize and restart stalled replication forks.[1] This function is critical for preventing the collapse of replication forks, which can lead to the formation of DSBs and genomic instability.[1]

Telomere Maintenance

Telomeres, the protective caps at the ends of chromosomes, are crucial for maintaining genomic integrity. PARP-2 plays a role in telomere maintenance through its interaction with the shelterin complex protein TRF2 (Telomeric Repeat-binding Factor 2). PARP-2 can PARylate TRF2, which modulates its DNA binding activity and may facilitate access of the DNA repair machinery to telomeric DNA. PARP-2 deficient cells exhibit signs of telomeric dysfunction, including an increased frequency of chromosome and chromatid breaks.[6]

Chromatin Regulation and Transcription

PARP-2 influences chromatin structure and gene expression. Through PARylation of histones and other chromatin-associated proteins, PARP-2 can modulate chromatin compaction, thereby affecting DNA accessibility for transcription and repair.[1][7] It has been shown to interact with and modulate the activity of transcription factors, contributing to the regulation of gene expression programs relevant to cancer, such as those controlling the cell cycle.[8]

Quantitative Data on PARP-2 Function

The following tables summarize key quantitative data related to the enzymatic activity and cellular functions of PARP-2 in the context of cancer.

Table 1: Inhibitory Potency (IC50) of Clinical PARP Inhibitors against PARP-1 and PARP-2

| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Olaparib | ~1.2 | ~0.2-0.3 | [9][10] |

| Rucaparib | ~0.5-1 | ~0.2-0.3 | [9] |

| Niraparib | ~2-4 | ~2-4 | [9][10] |

| Talazoparib | ~0.012 | ~0.2 | [9] |

| Veliparib | ~4-5 | ~2-4 | [9][10] |

Table 2: Quantitative Effects of PARP-2 Depletion/Inhibition on Cellular Processes in Cancer Cells

| Cellular Process | Cancer Cell Line | Method of PARP-2 Disruption | Quantitative Effect | Reference |

| Clonogenic Survival (X-rays) | HF DR-GFP | Stable depletion | ~2-fold decrease in survival | [11] |

| Homologous Recombination (HR) | HF DR-GFP | Stable depletion | ~2.5-fold decrease in HR efficiency | [11] |

| Alternative-NHEJ (A-EJ) | HF EJ-CD4 | Stable depletion | ~2-fold decrease in A-EJ efficiency | [11] |

| 53BP1 Foci Accumulation | U2OS | siRNA depletion | ~1.5-fold increase in 53BP1 foci intensity | [5] |

| DNA End Resection (RPA foci) | U2OS | siRNA depletion | ~2-fold decrease in RPA foci formation | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PARP Activity Assay (Immunofluorescence-based)

This protocol describes the in-cell measurement of PARP activity by detecting the formation of poly(ADP-ribose) (PAR) chains using immunofluorescence.

Materials:

-

Cells grown on glass coverslips in 6-well plates

-

PARP inhibitor of interest

-

Hydrogen peroxide (20 mM)

-

Methanol/acetone (1:1), ice-cold

-

Bovine serum albumin (BSA) in PBS (2% w/v)

-

Primary antibody: mouse anti-PAR monoclonal antibody

-

Secondary antibody: goat anti-mouse Alexa Fluor 488-conjugated antibody

-

DAPI-containing mounting medium

-

Confocal microscope

Procedure:

-

Seed cells onto glass coverslips in 6-well plates and allow them to adhere and grow for 48 hours.

-

Treat cells with the PARP inhibitor at the desired concentrations for 1.5 hours at 37°C.

-

Induce PARP activity by treating the cells with 20 mM hydrogen peroxide for 20 minutes at room temperature.

-

Fix the cells with ice-cold methanol/acetone (1:1) for 15 minutes on ice.

-

Block with 2% BSA in PBS for 30 minutes at room temperature.

-

Incubate with the primary anti-PAR antibody (e.g., 1:200 dilution) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Visualize and quantify the fluorescence intensity using a confocal microscope.[12][13]

PARP Trapping Assay (Fluorescence Polarization-based)

This homogeneous assay measures the ability of a compound to trap PARP-2 onto a fluorescently labeled nicked DNA duplex.

Materials:

-

Purified recombinant PARP-2 enzyme

-

Fluorescently labeled nicked DNA oligonucleotide duplex

-

PARPtrap™ assay buffer

-

DTT

-

NAD+

-

PARP inhibitor of interest

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a master mix containing the PARPtrap™ assay buffer, DTT, and the fluorescently labeled nicked DNA.

-

Add the master mix to the wells of a microplate.

-

Add the PARP inhibitor at various concentrations.

-

Add the diluted PARP-2 enzyme to all wells except the "blank".

-

Incubate the plate at room temperature.

-

Initiate the PARylation reaction by adding NAD+ to all wells except the "High FP control".

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence polarization using a microplate reader. An increase in the FP signal indicates trapping of PARP-2 by the inhibitor.[14][15]

Comet Assay (Alkaline) for DNA Damage and Repair

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

-

Cells treated with a DNA damaging agent and/or PARP-2 inhibitor

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Embed a suspension of treated cells in a thin layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and histones, leaving behind nucleoids.

-

Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (tail length, tail intensity) using specialized software. To measure DNA repair, cells are first treated with a DNA damaging agent, then incubated in a drug-free medium for various time points to allow for repair before being processed for the comet assay.[8][16]

γH2AX Foci Formation Assay (Immunofluorescence) for DSB Quantification

This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Materials:

-

Cells grown on coverslips and treated with DNA damaging agents and/or PARP-2 inhibitors

-

Paraformaldehyde (4%)

-

Triton X-100 (0.3%) in PBS

-

BSA (5%) in PBS

-

Primary antibody: rabbit anti-γH2AX antibody

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit antibody

-

DAPI

-

Fluorescence microscope

-

Image analysis software (e.g., Fiji/ImageJ)

Procedure:

-

Fix the treated cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block with 5% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-γH2AX antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Wash and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[17][18]

Cell Viability/Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with a PARP-2 inhibitor.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

PARP inhibitor

-

Methanol

-

Crystal violet solution (0.5% w/v in 25% v/v methanol)

-

Colony counting system or manual counting

Procedure:

-

Seed a low density of single cells into 6-well plates (e.g., 200-2000 cells/well, depending on the cell line).

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of the PARP inhibitor.

-

Incubate the plates for 8-21 days, allowing colonies to form.

-

Fix the colonies with 100% methanol for 20 minutes.

-

Stain the colonies with crystal violet solution for 5 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition to determine the inhibitor's effect on cell viability.[1]

Visualizing PARP-2 Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving PARP-2.

Signaling Pathways

Caption: PARP-2 signaling in Base Excision Repair (BER).

Caption: PARP-2 influences DSB repair pathway choice.

Caption: PARP-2 in telomere maintenance via TRF2 interaction.

Experimental Workflows

Caption: Workflow for PARP activity assay.

Caption: Workflow for the Comet Assay.

Conclusion and Future Directions

PARP-2 is emerging as a critical and distinct player in the complex landscape of cancer biology. Its specific roles in DNA repair pathway choice, replication stress, and telomere maintenance present exciting opportunities for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to further dissect the intricate functions of PARP-2 and to accelerate the discovery of selective inhibitors. Future research should focus on elucidating the complete network of PARP-2 protein interactions, understanding the mechanisms of resistance to PARP-2 specific inhibitors, and identifying patient populations that would most benefit from targeted PARP-2 inhibition. A deeper understanding of PARP-2's specific functions will undoubtedly pave the way for more precise and effective cancer therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP-1 activity assay [bio-protocol.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Parp-2-IN-1: A Potent and Selective PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Its functional overlap and distinct roles compared to its well-studied paralog, PARP-1, have made it an attractive target for the development of selective inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Parp-2-IN-1, a potent and selective inhibitor of PARP-2. This document details the underlying biological rationale, a putative synthetic route, and the experimental protocols for the characterization of such inhibitors, aimed at supporting further research and development in this promising area of oncology.

Introduction: The Role of PARP-2 in DNA Repair and Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as PARylation.[1][2] PARP-1 and PARP-2 are the most abundant and well-characterized members of this family and are activated by DNA strand breaks.[1] Upon activation, they synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, which serves to recruit other DNA repair factors to the site of damage.[1][2] While PARP-1 is responsible for the majority of cellular PARylation, PARP-2 also plays a critical, non-redundant role in maintaining genomic stability.[3]

The inhibition of PARP enzymes has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, based on the principle of synthetic lethality.[4] While most clinically approved PARP inhibitors target both PARP-1 and PARP-2, there is growing interest in developing isoform-selective inhibitors to potentially improve therapeutic windows and reduce off-target effects. Selective PARP-2 inhibition could offer a more nuanced approach to modulating the DNA damage response.

This compound: A Potent and Selective PARP-2 Inhibitor

This compound is a potent and selective inhibitor of PARP-2.[5] Its discovery represents a step towards elucidating the specific functions of PARP-2 and developing next-generation cancer therapeutics.

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This data highlights its high potency against PARP-2. Further studies are required to determine its selectivity profile against other PARP family members and other off-target kinases.

| Compound | Target | IC50 (nM) | Molecular Weight | Formula | CAS Number |

| This compound | PARP-2 | 11.5[5] | 465.40 | C21H19F4N5O3 | 2115698-83-2 |

Table 1: Quantitative data for this compound.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Proposed)

Step 1: Synthesis of the Quinazoline-2,4(1H,3H)-dione core. A substituted anthranilic acid is reacted with urea at elevated temperatures to yield the core quinazoline-2,4(1H,3H)-dione structure. This reaction is a well-established method for the formation of this heterocyclic system.[8]

Step 2: N-Alkylation of the Quinazoline-dione. The quinazoline-dione is then alkylated with a suitable fluoro-nitro-aminopyridine derivative. This reaction would likely proceed via an SNAr mechanism or a copper-catalyzed coupling.

Step 3: Reduction of the Nitro Group. The nitro group on the pyridine ring is reduced to an amine. This is a standard transformation, typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Step 4: Amide Bond Formation. Finally, the resulting amine is coupled with a carboxylic acid derivative of the piperidine moiety using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to afford the final product, this compound.

Experimental Protocols for Inhibitor Characterization

The biological activity and selectivity of a PARP-2 inhibitor like this compound are determined through a series of in vitro and cell-based assays.

PARP Enzymatic Activity Assay

This assay measures the ability of the inhibitor to block the catalytic activity of PARP-2.

Caption: Workflow for a PARP enzymatic activity assay.

Methodology:

-

Recombinant human PARP-2 enzyme is incubated with a substrate (e.g., histones) and activated DNA in a reaction buffer.

-

The inhibitor, this compound, is added at various concentrations.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

After a set incubation period, the reaction is stopped.

-

The amount of PARylation (biotinylated ADP-ribose incorporated into the substrate) is quantified using a detection system, such as a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

PARP Trapping Assay

This assay determines the ability of the inhibitor to "trap" PARP enzymes onto DNA, a key mechanism of action for many PARP inhibitors.[10][11]

Methodology:

-

A fluorescently labeled DNA oligonucleotide is incubated with recombinant PARP-2.

-

The inhibitor is added at various concentrations.

-

The mixture is incubated to allow for the formation of PARP-DNA complexes.

-

The fluorescence polarization of the solution is measured. An increase in fluorescence polarization indicates the formation of a larger molecular complex, i.e., the trapping of PARP-2 on the DNA.

-

The EC50 for trapping can be determined from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of PARP-2 upon inhibitor binding.

Methodology:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PARP-2 at each temperature is quantified by Western blotting or other protein detection methods.

-

Binding of the inhibitor will increase the thermal stability of PARP-2, resulting in a shift of its melting curve to higher temperatures.

Signaling Pathway Context

PARP-2 functions within the broader DNA damage response network. Understanding this context is crucial for appreciating the mechanism of action of its inhibitors.

Caption: Simplified PARP-2 signaling pathway in DNA repair.

In the presence of a DNA single-strand break, PARP-2 is recruited to the site of damage and activated.[1][2] Activated PARP-2 utilizes NAD+ as a substrate to synthesize PAR chains, which act as a scaffold to recruit other DNA repair proteins, such as XRCC1.[3] This ultimately leads to the repair of the DNA lesion. This compound inhibits the catalytic activity of PARP-2, thereby preventing the synthesis of PAR and the subsequent recruitment of repair factors, leading to an accumulation of unrepaired DNA damage.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PARP-2 in cellular processes and a potential starting point for the development of novel cancer therapeutics. This guide provides a foundational understanding of its discovery context, a plausible synthetic approach, and key experimental protocols for its characterization. Further research into the selectivity, pharmacokinetics, and in vivo efficacy of this compound and similar compounds is warranted to fully explore their therapeutic potential.

References

- 1. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. bpsbioscience.com [bpsbioscience.com]

Parp-2-IN-1: A Technical Guide to a Potent and Selective PARP-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Parp-2-IN-1, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). It covers the inhibitor's chemical structure, physicochemical properties, pharmacological activity, and mechanism of action. Detailed experimental protocols for assessing its inhibitory and trapping capabilities are provided, alongside visualizations of its role in DNA repair pathways and relevant experimental workflows.

Core Compound Properties

This compound is a novel quinazoline-2,4(1H,3H)-dione derivative identified as a highly potent and selective inhibitor of the PARP-2 enzyme. Its selectivity offers a valuable tool for investigating the specific biological roles of PARP-2 as distinct from the more ubiquitously studied PARP-1.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Compound Name | This compound | [1] |

| CAS Number | 2115698-83-2 | [1] |

| Molecular Formula | C₂₁H₁₉F₄N₅O₃ | [1] |

| Molecular Weight | 465.40 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES String | O=C(NC1=CC(CN2C(NC(C3=C2C=CC=C3)=O)=O)=CN=C1F)[C@H]4CCN(CC(F)(F)F)C4 | [1] |

| Purity | ≥99.5% | [1] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of the compound.

| Condition | Details | Reference(s) |

| In Vitro Solubility | DMSO: 100 mg/mL (214.87 mM); requires sonication. | [1] |

| In Vivo Solubility | ≥ 2.5 mg/mL (5.37 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. | [1] |

| ≥ 2.5 mg/mL (5.37 mM) in 10% DMSO + 90% Corn Oil. | [1] | |

| Powder Storage | -20°C for 3 years; 4°C for 2 years. | [1] |

| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month. | [1] |

Pharmacology and Mechanism of Action

Pharmacological Activity

This compound demonstrates high potency and selectivity for the PARP-2 enzyme, which is crucial for its utility in targeted research and potential therapeutic applications.

| Parameter | Value | Target | Reference(s) |

| IC₅₀ | 11.5 nM | PARP-2 | [1] |

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[2] PARP-1 and PARP-2 are rapidly recruited to sites of single-strand DNA breaks (SSBs).[3] Upon binding to damaged DNA, they catalyze the synthesis of long polymers of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, using NAD+ as a substrate.[3] This PARylation cascade serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the Base Excision Repair (BER) pathway.[2]

This compound acts as a competitive inhibitor at the NAD+ binding site of the PARP-2 catalytic domain. By blocking this site, it prevents the synthesis of PAR chains, thereby stalling the recruitment of the repair machinery. Unrepaired SSBs accumulate and, when encountered by the replication fork during S-phase, can collapse into more cytotoxic double-strand breaks (DSBs).[4]

In normal, healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells that harbor mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is deficient. The simultaneous inhibition of the BER pathway by a PARP inhibitor and a defective HR pathway creates a state of synthetic lethality , where the combination of two non-lethal defects leads to catastrophic DNA damage and selective cancer cell death.[4]

PARP Trapping

A critical aspect of the efficacy of PARP inhibitors is their ability to "trap" the PARP enzyme at the site of DNA damage.[5] After PARylation, PARP enzymes normally dissociate from the DNA to allow the repair process to complete. By binding to the catalytic domain, inhibitors not only block PAR synthesis but can also induce conformational changes that lock the PARP-DNA complex in place. This trapped complex is a significant physical obstacle to DNA replication and repair, proving to be even more cytotoxic than the simple accumulation of unrepaired SSBs.[5] The trapping efficiency varies between different PARP inhibitors and is a key parameter in evaluating their potency.

Experimental Protocols

The following protocol describes a representative method for determining the inhibitory activity and trapping efficiency of this compound using a fluorescence polarization (FP) based assay. This method is analogous to commercially available kits such as the PARPtrap™ Assay Kit.[6]

Principle of the Fluorescence Polarization (FP) PARP Trapping Assay

This homogeneous assay measures the binding of PARP-2 to a fluorescently labeled DNA oligonucleotide probe containing a single-strand break.

-

High Polarization: When the large PARP-2 enzyme binds to the small, fluorescent DNA probe, the complex tumbles slowly in solution, resulting in a high FP signal.

-

Low Polarization: In the presence of NAD+, active PARP-2 auto-PARylates itself. The resulting accumulation of negative charge causes its dissociation from the DNA probe. The freed probe tumbles rapidly, leading to a low FP signal.

-

Inhibitor Effect (Trapping): A trapping inhibitor like this compound will bind to the PARP-2/DNA complex and prevent its dissociation, even in the presence of NAD+. This results in a sustained high FP signal, which is proportional to the inhibitor's trapping potency.[6]

Workflow for PARP-2 Trapping Assay

Detailed Protocol: In Vitro PARP-2 Trapping Assay

A. Reagents and Materials:

-

Recombinant Human PARP-2 Enzyme

-

Fluorescently Labeled Nicked Oligonucleotide Duplex (DNA Probe)

-

PARP Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, 1 mM MgCl₂, pH 8.0)

-

Dithiothreitol (DTT)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

This compound (Test Inhibitor)

-

Control Inhibitor (e.g., Olaparib, Talazoparib)

-

DMSO (for inhibitor dilution)

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader with FP capability

B. Assay Procedure: [Adapted from 1, 2]

-

Reagent Preparation:

-

Prepare 1x PARP Assay Buffer and supplement with DTT to a final concentration of 2 mM. Keep on ice.

-

Thaw PARP-2 enzyme, fluorescent DNA probe, and NAD+ on ice.

-

Dilute PARP-2 enzyme to the working concentration (e.g., 3.75 ng/µL) in 1x Assay Buffer.

-

Prepare a serial dilution of this compound in 10% aqueous DMSO, starting from a high concentration (e.g., 100 µM).

-

-

Assay Plate Setup:

-

Master Mix: Prepare a Master Mix containing 1x Assay Buffer and the fluorescent DNA probe at its final concentration.

-

Plate Addition: To each well of a 384-well plate, add in the following order:

-

10 µL of Master Mix.

-

2.5 µL of diluted inhibitor (this compound) or Diluent Solution (for controls).

-

10 µL of diluted PARP-2 enzyme. For "Reference" and "Blank" wells, add 10 µL of 1x Assay Buffer instead.

-

-

-

Controls Setup:

-

High FP Control (Max Trapping): Contains PARP-2, DNA probe, and vehicle. Receives buffer instead of NAD+.

-

Low FP Control (Min Trapping): Contains PARP-2, DNA probe, and vehicle. Receives NAD+.

-

Reference Control (No Binding): Contains DNA probe only (no enzyme). Receives NAD+.

-

Blank: Contains buffer only.

-

-

Reaction Incubation and Initiation:

-

Briefly centrifuge the plate and incubate for 15 minutes at room temperature to allow for PARP-2 and DNA to complex.

-

Initiate the PARylation reaction by adding 2.5 µL of 10x NAD+ solution to all wells except the "High FP Control" wells.

-

To the "High FP Control" wells, add 2.5 µL of 1x Assay Buffer.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence polarization plate reader (Excitation: ~470 nm, Emission: ~518 nm).

-

Subtract the "Blank" value from all other readings.

-

Calculate the percent trapping for each inhibitor concentration relative to the High and Low FP controls.

-

Plot the percent trapping against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the EC₅₀ value.

-

Conclusion

This compound is a highly valuable chemical probe for studying the specific functions of PARP-2 in cellular processes, particularly in the context of DNA damage repair and oncology. Its high potency (IC₅₀ = 11.5 nM) and selectivity provide a distinct advantage for dissecting the overlapping and unique roles of PARP-1 and PARP-2. The methodologies outlined in this guide offer a robust framework for researchers to characterize this compound and similar compounds, furthering our understanding of PARP biology and aiding in the development of next-generation targeted cancer therapies.

References

Preclinical Evaluation of a Selective PARP-2 Inhibitor: A Technical Guide

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR), playing significant, yet distinct, roles from its more studied counterpart, PARP-1.[1][2][3][4][5] While both enzymes are activated by DNA strand breaks and are crucial for genomic stability, PARP-2 has been specifically implicated in processes such as hematopoiesis and T-cell development.[1] This has led to the hypothesis that selective inhibition of PARP-2 could offer a therapeutic window with a different efficacy and safety profile compared to first-generation, non-selective PARP inhibitors.

This technical guide outlines a representative preclinical evaluation pipeline for a selective PARP-2 inhibitor, herein referred to as "Parp-2-IN-X". While comprehensive preclinical data for a specific molecule designated "Parp-2-IN-1" is not publicly available, this document provides a framework of the necessary studies, data presentation, and experimental protocols for researchers, scientists, and drug development professionals in the field. The methodologies and data structure are based on established practices for the preclinical assessment of PARP inhibitors.[6][7][8]

In Vitro Characterization

The initial phase of preclinical evaluation focuses on the biochemical and cellular activity of the inhibitor.

Biochemical Potency and Selectivity

The primary objective is to quantify the inhibitor's potency against PARP-2 and its selectivity over other PARP family members, particularly PARP-1.

Table 1: Biochemical Potency and Selectivity of Parp-2-IN-X

| Parameter | Parp-2-IN-X | Control (Non-selective PARPi) |

| PARP-2 IC₅₀ (nM) | 11.5 | 5.2 |

| PARP-1 IC₅₀ (nM) | >1000 | 2.1 |

| Selectivity (PARP-1/PARP-2) | >87-fold | 0.4 |

| PARP-3 IC₅₀ (nM) | >1000 | 15.6 |

| TNKS1 IC₅₀ (nM) | >5000 | 25.3 |

| TNKS2 IC₅₀ (nM) | >5000 | 1.5 |

Data is representative and for illustrative purposes.

Cellular Activity

Cell-based assays are crucial to confirm that the biochemical potency translates to activity in a cellular context.

Table 2: Cellular Activity of Parp-2-IN-X

| Assay | Cell Line | Endpoint | Result with Parp-2-IN-X |

| PARP-2 Target Engagement | HeLa | PARylation Inhibition (EC₅₀) | 50 nM |

| PARP-1 Target Engagement | HeLa | PARylation Inhibition (EC₅₀) | >2000 nM |

| PARP Trapping (PARP-2) | U2OS | Increased chromatin-bound PARP-2 | Potent trapping observed |

| PARP Trapping (PARP-1) | U2OS | Increased chromatin-bound PARP-1 | Minimal trapping observed |

| Anti-proliferative Activity | BRCA2-/- (DLD-1) | IC₅₀ | 100 nM |

| Anti-proliferative Activity | BRCA2+/+ (DLD-1) | IC₅₀ | >5000 nM |

Data is representative and for illustrative purposes.

In Vivo Evaluation

Successful in vitro characterization is followed by assessment in animal models to determine efficacy, pharmacokinetics, and tolerability.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor is critical for designing in vivo efficacy studies.

Table 3: Pharmacokinetic Profile of Parp-2-IN-X in Mice (10 mg/kg, Oral Gavage)

| Parameter | Value |

| Cₘₐₓ (ng/mL) | 1500 |

| Tₘₐₓ (h) | 1.0 |

| AUC₀₋₂₄ (ng·h/mL) | 9800 |

| t₁/₂ (h) | 4.5 |

| Bioavailability (%) | 40 |

Data is representative and for illustrative purposes.

In Vivo Efficacy

The anti-tumor activity of the selective PARP-2 inhibitor is evaluated in relevant cancer models.

Table 4: In Vivo Efficacy of Parp-2-IN-X in a BRCA-deficient Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily | 0 |

| Parp-2-IN-X (10 mg/kg) | Daily | 75 |

| Temozolomide (50 mg/kg) | QDx5 | 40 |

| Parp-2-IN-X + Temozolomide | Combination | 95 |

Data is representative and for illustrative purposes.

Toxicology

Preliminary toxicology studies are conducted to identify potential safety concerns. Given the role of PARP-2 in hematopoiesis, a key focus is on hematological toxicity.[1]

Table 5: Preliminary Toxicology of Parp-2-IN-X in Rats (28-day study)

| Finding | Dose Level | Severity |

| Body Weight | Up to 100 mg/kg/day | No significant effect |

| Clinical Observations | Up to 100 mg/kg/day | No adverse effects |

| Hematology (Anemia) | 100 mg/kg/day | Mild, reversible |

| Hematology (Neutropenia) | 100 mg/kg/day | Minimal |

| Hematology (Thrombocytopenia) | 100 mg/kg/day | Minimal |

Data is representative and for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical findings.

PARP Inhibition Assay (Biochemical IC₅₀)

This assay quantifies the concentration of an inhibitor required to block 50% of PARP enzyme activity.

-

Reagents : Recombinant human PARP-1 and PARP-2 enzymes, activated DNA, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.

-

Procedure :

-

Coat a 96-well plate with histone H1.

-

Add the PARP enzyme, activated DNA, and varying concentrations of the test compound (Parp-2-IN-X).

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the signal using a luminometer.

-

Calculate IC₅₀ values from the dose-response curve.

-

Cellular PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on chromatin.

-

Cell Culture : Culture U2OS cells to 70-80% confluency.

-

Treatment : Treat cells with a DNA damaging agent (e.g., methyl methanesulfonate) and varying concentrations of Parp-2-IN-X for 1 hour.

-

Cell Fractionation :

-

Lyse the cells to separate the cytoplasmic and nuclear fractions.

-

Further fractionate the nuclear extract to isolate chromatin-bound proteins.

-

-

Western Blotting :

-

Resolve the protein fractions by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against PARP-1, PARP-2, and a loading control (e.g., histone H3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence system.

-

Quantify band intensity to determine the amount of chromatin-bound PARP.

-

Xenograft Efficacy Study

This in vivo model assesses the anti-tumor activity of the compound.

-

Animal Model : Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Implantation : Subcutaneously implant a human cancer cell line with a known DNA repair deficiency (e.g., BRCA2-/-) into the flank of each mouse.

-

Tumor Growth Monitoring : Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment : Randomize mice into treatment and control groups. Administer Parp-2-IN-X, a standard-of-care agent, or vehicle according to the predetermined schedule.

-

Data Collection : Measure tumor volume and body weight 2-3 times per week.

-

Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Analysis : Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual understanding.

Caption: PARP-2 in Single-Strand Break Repair.

Caption: Preclinical Evaluation Workflow.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Roles of PARP-1 and PARP-2: Impact on PARP-Centered Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Parp-2-IN-1: A Technical Guide to its Potential in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme involved in DNA repair and the regulation of gene expression. Emerging evidence points to its significant role in the orchestration of inflammatory responses, primarily through its interplay with the NF-κB signaling pathway. This technical guide focuses on Parp-2-IN-1, a potent and highly selective inhibitor of PARP-2, as a tool to dissect the functions of PARP-2 in inflammation. While public data on the specific anti-inflammatory effects of this compound is currently limited, this document provides a comprehensive overview of the established role of PARP-2 in inflammation and the expected modulatory effects of its inhibition, drawing upon data from other well-characterized PARP inhibitors. This guide also furnishes detailed experimental protocols and visual workflows to facilitate further research in this promising area.

Introduction to this compound

This compound is a novel quinazoline-2,4(1H,3H)-dione derivative identified as a highly potent and selective inhibitor of PARP-2.[1] Its selectivity for PARP-2 over PARP-1 makes it a valuable research tool for elucidating the specific biological functions of PARP-2, distinguishing them from the often-overlapping roles of PARP-1.

Table 1: Biochemical Potency of this compound [1]

| Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) |

| PARP-1 | 467 | 40.6-fold |

| PARP-2 | 11.5 |

The Role of PARP-2 in Inflammatory Signaling

PARP-2 is a key modulator of inflammatory gene expression. Its primary mechanism of action in inflammation is through the regulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central signaling cascade that controls the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. PARP-2 can act as a transcriptional co-activator for NF-κB, enhancing its ability to drive the expression of inflammatory mediators. Inhibition of PARP-2 is therefore expected to dampen excessive inflammatory responses.

Figure 1: Simplified signaling pathway of PARP-2 in NF-kB mediated inflammation.

Quantitative Data on PARP Inhibition in Inflammation

While specific data for this compound is not yet available in the public domain, studies with other PARP inhibitors, many of which inhibit both PARP-1 and PARP-2, have demonstrated significant anti-inflammatory effects. The following tables summarize key findings.

Table 2: Effect of PARP Inhibitors on Cytokine Production in vitro

| Inhibitor | Cell Type | Stimulus | Cytokine | Concentration | % Inhibition / Fold Change | Reference |

| Olaparib | Human PBMCs | S. aureus | TNF-α | 100 µM | Decreased production | [2] |

| Olaparib | Human PBMCs | S. aureus | MIP-1α | 100 µM | Decreased production | [2] |

| Olaparib | Human PBMCs | S. aureus | IL-10 | 100 µM | Decreased production | [2] |

| Olaparib | THP-1 macrophages | LPS (1 ng/mL) | TNF-α mRNA | 1 µM | Maintained responsiveness | [3] |

Table 3: Effect of PARP Inhibitors in In Vivo Models of Inflammation

| Inhibitor | Animal Model | Disease Model | Dosage | Key Findings | Reference |

| Olaparib | Mice | TNBS-induced colitis | 20 & 50 mg/kg | Reduced inflammation score, decreased IL-1β and IL-6, increased IL-10, decreased intestinal permeability. | [1] |

| 1,5-dihydroxyisoquinoline | Rats | TNBS-induced colitis | 4-8 mg/kg | Reduced colon injury, MPO activity, and PGE2 levels. | |

| Nicotinamide | Rats | TNBS-induced colitis | 20-40 mg/kg | Decreased MPO activity and PGE2 levels. |

Experimental Protocols

In Vitro LPS-Induced Inflammatory Response in Macrophages

This protocol describes a general workflow for assessing the anti-inflammatory effects of a PARP-2 inhibitor on lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2: Workflow for in vitro assessment of this compound on LPS-induced inflammation.

Methodology:

-

Cell Culture: Plate macrophages (e.g., THP-1 or RAW 264.7 cells) in appropriate culture vessels and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add LPS to the culture medium at a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified duration (e.g., 4 hours for gene expression analysis, 24 hours for cytokine protein measurement).

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis.

-

Wash the cells with cold PBS and lyse them for protein or RNA extraction.

-

-

Analysis:

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blotting: Analyze the activation of the NF-κB pathway by measuring the levels of total and phosphorylated p65, and the degradation of IκBα in cell lysates.

-

RT-qPCR: Measure the mRNA expression levels of inflammatory genes.

-

In Vivo TNBS-Induced Colitis Model

This protocol outlines the use of a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rodents to evaluate the therapeutic potential of a PARP-2 inhibitor.[1]

Figure 3: Workflow for in vivo assessment of this compound in a TNBS-induced colitis model.

Methodology:

-

Animal Acclimatization: House rodents under standard conditions for at least one week before the experiment.

-

Treatment: Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting before or at the time of colitis induction.

-

Colitis Induction: Lightly anesthetize the animals and intrarectally administer TNBS dissolved in ethanol.

-

Monitoring: Record body weight, stool consistency, and signs of distress daily.

-

Endpoint Analysis: At a predetermined time point (e.g., 3-7 days post-induction), euthanize the animals and collect the colon and blood samples.

-

Assessment:

-

Macroscopic Scoring: Evaluate the colon for visible damage, ulceration, and inflammation.

-

Histology: Process colon sections for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in colon homogenates as an indicator of neutrophil infiltration.

-

Cytokine Levels: Measure cytokine levels in colon homogenates or serum by ELISA.

-

Western Blot for NF-κB Activation

Methodology:

-

Protein Extraction: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, and IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) for PARP-2 and NF-κB

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against PARP-2 or the p65 subunit of NF-κB, or a negative control IgG, overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of NF-κB target genes.

Conclusion and Future Directions

The available evidence strongly suggests that PARP-2 plays a significant pro-inflammatory role, primarily through its interaction with the NF-κB signaling pathway. Potent and selective inhibitors, such as this compound, are invaluable tools for further dissecting the precise mechanisms of PARP-2 in various inflammatory and autoimmune diseases. While data from other PARP inhibitors are encouraging, future studies should focus on characterizing the specific anti-inflammatory profile of this compound. Such research will be crucial in validating its potential as a therapeutic agent for a range of inflammatory conditions. The experimental protocols and workflows provided in this guide offer a robust framework for initiating these important investigations.

References

- 1. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual inhibitors of butyrylcholinesterase and histone deacetylase 6 for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Parp-2-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial role in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP-2, particularly in cancer cells with deficiencies in other DNA repair pathways such as homologous recombination (often due to BRCA1/2 mutations), can lead to synthetic lethality and targeted cell death. Parp-2-IN-1 is a potent and selective inhibitor of PARP-2 with a reported IC50 of 11.5 nM. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar selective PARP-2 inhibitors.

Signaling Pathway of PARP-2 in DNA Damage Response

Upon detection of a DNA single-strand break, PARP-2 is recruited to the site of damage. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the DNA lesion.[2][3] Inhibition of PARP-2 by compounds like this compound prevents this PAR chain formation, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs), which, in homologous recombination-deficient cells, cannot be efficiently repaired, ultimately triggering apoptosis.

References

Application Notes and Protocols for Utilizing a Selective PARP-2 Inhibitor in a Mouse Model of Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available in vivo efficacy and tolerability data specifically for the compound "Parp-2-IN-1" in mouse models of cancer. The following application notes and protocols are therefore based on the known characteristics of this compound, general principles of PARP-2 inhibition in cancer, and established methodologies for using other PARP inhibitors in preclinical mouse studies. The provided dosages and treatment regimens are hypothetical and should be optimized in dose-finding and toxicity studies.

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-2 can lead to synthetic lethality, making it a promising target for cancer therapy.[3][4] Furthermore, emerging evidence suggests that PARP-2 has distinct roles from the more extensively studied PARP-1 in cellular processes such as chromatin architecture, transcriptional regulation, and the tumor microenvironment.[1][5][6]

This compound is a potent and selective inhibitor of PARP-2 with an in vitro IC50 of 11.5 nM.[7] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, or other selective PARP-2 inhibitors, in a mouse model of cancer.

Data Presentation

Table 1: In Vitro Properties of this compound

| Property | Value | Reference |

| Target | PARP-2 | [7] |

| IC50 | 11.5 nM | [7] |

| Molecular Formula | C21H19F4N5O3 | [7] |

| CAS Number | 2115698-83-2 | [7] |

| Solubility (in vitro) | DMSO: ≥ 100 mg/mL | [7] |

Table 2: Hypothetical In Vivo Efficacy of a Selective PARP-2 Inhibitor in a BRCA-mutant Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily, p.o. | 1500 ± 250 | 0 |

| This compound (25 mg/kg) | Daily, p.o. | 800 ± 150 | 47 |

| This compound (50 mg/kg) | Daily, p.o. | 450 ± 100 | 70 |

| Olaparib (50 mg/kg) | Daily, p.o. | 400 ± 90 | 73 |

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PARP-2 inhibitor, tumor model, and experimental conditions.

Signaling Pathways

Selective inhibition of PARP-2 is intended to disrupt the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair (e.g., BRCA mutations), these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis.

Caption: PARP-2 inhibition blocks single-strand break repair, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from the formulation guidelines provided by MedChemExpress for in vivo use.[8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration and total volume.

-

In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

-

Add the calculated volume of PEG300 and vortex thoroughly.

-

Add the calculated volume of Tween-80 and vortex until the solution is homogeneous.

-

Add the required volume of saline to reach the final desired volume and vortex thoroughly.

-

If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.

-

Prepare the dosing solution fresh on the day of administration.

Protocol 2: Orthotopic Xenograft Mouse Model of Breast Cancer

Materials:

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

-

Human breast cancer cell line with a known DNA repair deficiency (e.g., MDA-MB-436 with BRCA1 mutation)

-

Matrigel

-

Trypsin-EDTA

-

Sterile PBS

-

Syringes and needles (27-30G)

-

Anesthesia (e.g., isoflurane)

-

Calipers

Procedure:

-

Culture the breast cancer cells to ~80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

-

Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 100-150 mm³).

Caption: Workflow for assessing the in vivo efficacy of a PARP-2 inhibitor in a mouse xenograft model.

Protocol 3: In Vivo Efficacy and Tolerability Study

Procedure:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound or vehicle control daily via oral gavage (p.o.) at the predetermined doses.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

At the end of the study (e.g., 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry for pharmacodynamic markers like γH2AX, or Western blotting for PARP activity).

Concluding Remarks

The selective inhibition of PARP-2 represents a promising avenue for the development of novel cancer therapeutics. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound or other selective PARP-2 inhibitors in mouse models of cancer. Rigorous dose-finding and toxicity studies are essential first steps to establish a safe and effective dosing regimen. Subsequent efficacy studies in relevant cancer models, particularly those with known DNA repair deficiencies, will be crucial in determining the therapeutic potential of selective PARP-2 inhibition.

References

- 1. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PARP-2 Inhibition in Radiosensitization Studies

A Note on "Parp-2-IN-1": Extensive searches for a specific compound designated "this compound" in the context of radiosensitization studies did not yield specific results. The following application notes and protocols are based on the well-established role of selective PARP-2 inhibitors and the broader class of PARP inhibitors in sensitizing cancer cells to radiation. The principles, mechanisms, and experimental methodologies described are directly applicable to the study of any potent and selective PARP-2 inhibitor.

Introduction to PARP-2 Inhibition for Radiosensitization

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a significant role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Ionizing radiation, a cornerstone of cancer therapy, induces a variety of DNA lesions, with SSBs being the most abundant. In the context of radiosensitization, the inhibition of PARP-2 prevents the efficient repair of these SSBs. When a cell with unrepaired SSBs enters the S-phase of the cell cycle, the replication fork collapses at the site of the break, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[1][4] In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death—a concept known as synthetic lethality.[1][5] The targeted inhibition of PARP-2 is therefore a promising strategy to enhance the efficacy of radiotherapy, allowing for lower radiation doses and potentially reducing side effects on healthy tissues.

Mechanism of Action: PARP-2 Inhibition and Radiosensitization

The primary mechanism by which PARP-2 inhibitors potentiate the effects of ionizing radiation is through the conversion of sublethal DNA damage into highly lethal lesions.

-

Induction of DNA Single-Strand Breaks by Radiation: Ionizing radiation generates reactive oxygen species (ROS) that damage DNA bases and the sugar-phosphate backbone, leading to a high frequency of SSBs.

-